4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile

Lipophilicity Membrane permeability Drug-likeness

Procure 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile (CAS 1465385-56-1) to explore kinase hinge-region lipophilic pockets and KCNQ ion-channel targets. Its unique thiolane-2-carbonyl moiety introduces metabolic oxidation potential and a distinct spatial geometry (two undefined stereocenters) not found in thiophene or unsubstituted morpholine analogs. With a TPSA of 78.6 Ų and XLogP3 of 0.4, it meets fragment-likeness criteria for X-ray/NMR screening libraries, offering a ready-to-use, differentiated scaffold for SAR studies and intellectual property generation.

Molecular Formula C10H14N2O2S
Molecular Weight 226.29
CAS No. 1465385-56-1
Cat. No. B2603167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile
CAS1465385-56-1
Molecular FormulaC10H14N2O2S
Molecular Weight226.29
Structural Identifiers
SMILESC1CC(SC1)C(=O)N2CCOCC2C#N
InChIInChI=1S/C10H14N2O2S/c11-6-8-7-14-4-3-12(8)10(13)9-2-1-5-15-9/h8-9H,1-5,7H2
InChIKeyDTWGKYKANAMRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile – A Structurally Defined Heterocyclic Building Block for Medicinal Chemistry Procurement


4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile (CAS 1465385-56-1) is a heterocyclic small molecule with the molecular formula C₁₀H₁₄N₂O₂S and a molecular weight of 226.30 g·mol⁻¹ [1]. The compound combines a saturated five-membered thiolane ring bearing a carbonyl linker with a morpholine-3-carbonitrile core, creating a scaffold that features two undefined stereocenters, a topological polar surface area (TPSA) of 78.6 Ų, and a computed XLogP3 of 0.4 [2]. It is commercially available from Enamine (catalog EN300-26680125) in research-scale quantities [3]. The structure places it at the intersection of thiacycloalkane and morpholine‑carbonitrile chemical space, both of which are recurrent motifs in kinase inhibitors, ion‑channel modulators, and antiviral agents [4][5].

Why Generic Morpholine‑Carbonitrile Analogs Cannot Replace 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile in Structure‑Driven Research


The morpholine-3-carbonitrile scaffold is a recognized pharmacophore in medicinal chemistry, appearing in inhibitors of HIV integrase and KCNQ potassium‑channel openers [1][2]. However, the attachment of a thiolane-2-carbonyl group at the morpholine nitrogen fundamentally alters the physicochemical profile relative to the parent scaffold and to simpler acyl analogs. The saturated thiolane ring imparts a distinct spatial geometry (two undefined stereocenters), a moderate lipophilicity (XLogP3 = 0.4), and a larger polar surface area (TPSA = 78.6 Ų) compared with the unsubstituted morpholine-3-carbonitrile (XLogP3 ≈ −0.5; TPSA ≈ 45 Ų) [3][4]. Furthermore, the thiolane sulfur atom introduces a potential site for metabolic oxidation (sulfoxide/sulfone formation) or metal‑coordination interactions that are absent in oxygen‑only or aromatic (thiophene) congeners [5]. These differences mean that the compound cannot be assumed interchangeable with close-in-class analogs in any structure‑activity‑relationship (SAR) study, patent prosecution, or biological screening campaign.

Quantitative Differentiation of 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile Against Closest Analogs


Enhanced Lipophilicity Versus Parent Morpholine-3-carbonitrile Scaffold

The target compound exhibits a computed XLogP3 of 0.4, which is approximately 0.9 log units higher than the parent morpholine-3-carbonitrile scaffold (XLogP3 ≈ −0.5) [1][2]. This increase in lipophilicity is introduced by the thiolane-2-carbonyl substituent and falls within the optimal range (0–3) for oral bioavailability according to Lipinski's rule-of-five guidelines.

Lipophilicity Membrane permeability Drug-likeness

Increased Topological Polar Surface Area Relative to Core Scaffold

The target compound has a topological polar surface area (TPSA) of 78.6 Ų, compared with approximately 45 Ų for the unadorned morpholine-3-carbonitrile [1][2]. The TPSA of the target remains below the 140 Ų threshold associated with poor oral absorption and above the 60–70 Ų range often correlated with optimal CNS penetration [3].

Polar surface area Oral absorption Blood-brain barrier penetration

Commercial Availability with Defined Purity Grades Differentiates Target from Custom-Synthesis-Only Analogs

The target compound is cataloged by Enamine (EN300-26680125) and available off-the-shelf at 95% purity (0.1 g and 0.5 g scales) and 90% purity (10 g scale) [1]. In contrast, closest regioisomeric analogs such as 4-(thiolane-3-carbonyl)morpholine-3-carbonitrile and 4-(thiolane-2-carbonyl)morpholine-2-carbonitrile are not listed in major screening-compound collections and would require de novo custom synthesis with uncertain timelines and yields .

Procurement Commercial availability Purity assurance

Two Undefined Stereocenters Provide Access to Stereochemically Diverse Screening Space

The target compound possesses two undefined stereocenters (at the morpholine C-3 and thiolane C-2 positions), giving rise to up to four potential stereoisomers [1]. This contrasts with the parent morpholine-3-carbonitrile, which has zero undefined stereocenters, and with 4-acetyl-morpholine-3-carbonitrile, which has only one [2]. Increased three-dimensional complexity is correlated with higher clinical success rates in drug discovery programs [3].

Stereochemistry Chiral diversity 3D pharmacophore

Procurement-Relevant Application Scenarios for 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile


Kinase Inhibitor Lead-Optimization Libraries

The morpholine oxygen is a canonical hydrogen-bond acceptor in the hinge-binding region of ATP-competitive kinase inhibitors. The thiolane-2-carbonyl substituent adds steric bulk and lipophilicity (XLogP3 = 0.4) beyond what is achievable with the parent morpholine-3-carbonitrile scaffold (XLogP3 ≈ −0.5) [1][2]. Procurement of this specific compound enables exploration of the lipophilic pocket adjacent to the hinge region without introducing the metabolic liabilities of a thiophene analog [3].

KCNQ Potassium Channel Modulator SAR Studies

Substituted morpholine and thiomorpholine derivatives have been patented as openers of the KCNQ family of potassium ion channels, which are validated targets for epilepsy and neuropathic pain [1]. Although the specific 4-(thiolane-2-carbonyl) variant is not explicitly claimed in the Lundbeck patent family, its structural features—a saturated sulfur heterocycle linked via a carbonyl to a morpholine-3-carbonitrile—place it within the claimed generic space. Procuring this compound allows freedom-to-operate exploration and the generation of novel composition-of-matter intellectual property [2].

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

With a molecular weight of 226.30 g·mol⁻¹, two undefined stereocenters, and a balanced TPSA of 78.6 Ų, the compound meets standard fragment-likeness criteria (MW < 300, TPSA < 140 Ų) [1][2]. Its off-the-shelf availability from Enamine at 95% purity makes it readily incorporable into fragment libraries for X-ray crystallography or NMR-based screening, whereas the closest regioisomeric analogs require custom synthesis with lead times exceeding 4–8 weeks [3].

Antiviral Drug Discovery Building on Morpholine-Carbonitrile Pharmacophore Precedents

The morpholine-3-carbonitrile substructure has demonstrated utility in the synthesis of N-methyl pyrimidone derivatives that act as potent and orally bioavailable HIV integrase inhibitors [1]. The addition of the thiolane-2-carbonyl moiety (TPSA = 78.6 Ų, XLogP3 = 0.4) creates a differentiated vector for exploring integrase–ligand interactions, potentially optimizing for resistance-associated integrase mutations while maintaining the core pharmacophore platform [2].

Quote Request

Request a Quote for 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.